Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H11NO3 . It is a liquid substance and its molecular weight is 193.2 .
Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 193.2 . The compound has a density of 1.164 . Other physical and chemical properties such as boiling point and melting point are not available in the search results.Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, closely related to Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, show reactivity with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents (Vetyugova et al., 2018).
Eco-friendly synthesis of a related compound, ethyl 3-(4-oxo-3-(1-(pyridin-3-yl)ethylideneamino)-2-thioxoimidazolidin-1-yl)propanoate, has been described, demonstrating the potential of sustainable approaches in synthesizing similar compounds (Alosaimi et al., 2021).
The study of hydrogen bonding in similar compounds through NMR spectroscopy and X-ray crystallography sheds light on the structural and bonding characteristics relevant to this compound (Dobbin et al., 1993).
Pharmaceutical Applications
In pharmaceutical synthesis, compounds like ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate are intermediates in the synthesis of dabigatran etexilate, a notable anticoagulant (Huansheng, 2013).
- ]-4,5-difluorophenyl} propanoate hydrochloride, an investigational pharmaceutical compound, has been characterized using various spectroscopic and diffractometric techniques, highlighting the importance of such compounds in pharmaceutical research (Vogt et al., 2013).
Biological and Medicinal Research
The study of new Cu(II), Co(II), and Ni(II) chelates with 3-(4-oxo-3-(1-(pyridin-3-yl)ethylideneamino)-2-thioxoimidazolidin-1-yl)propanoate demonstrates the compound's potential in developing metal-based drugs and understanding their biological interactions (Alosaimi et al., 2021).
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a new heterocyclic compound, has shown promising anti-gastric cancer activity, suggesting its potential in cancer treatment and drug development (Liu et al., 2019).
Agricultural Applications
- Ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate has been synthesized and studied for its herbicidal properties, demonstrating the application of similar compounds in agriculture (Bauer et al., 1990).
Safety and Hazards
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and keeping the container tightly closed .
Properties
IUPAC Name |
ethyl 3-oxo-3-pyridin-3-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGYFNHIWMRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278486 | |
Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-81-4 | |
Record name | 6283-81-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6283-81-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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